molecular formula C19H20N2O2S B2661882 4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester CAS No. 351060-66-7

4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester

Cat. No. B2661882
CAS RN: 351060-66-7
M. Wt: 340.44
InChI Key: KDXXILHYGZBBSL-UHFFFAOYSA-N
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Description

The compound “4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester” is a chemical compound with the molecular formula C19H20N2O2S. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known to exhibit various biological activities and are found in many natural products .

Scientific Research Applications

Atmospheric Science and Remote Sensing

Artificial Intelligence (AI) has emerged as a powerful tool in atmospheric science. Researchers leverage AI techniques to analyze active remote sensing data from instruments like CALIOP (Cloud-Aerosol Lidar with Orthogonal Polarization). Some specific applications include:

By integrating AI with traditional analytical methods, we gain a more comprehensive understanding of the Earth-Atmosphere system .

Crop Management and Agriculture

Dynamic programming, a mathematical optimization technique, can guide long-term crop management plans. While most applications focus on annual time steps, considering conditional responses during the year is essential. Researchers could investigate the use of this compound in crop protection, yield enhancement, or soil health .

Future Directions

The future directions for research on this compound could include detailed studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their presence in various natural products and therapeutic lead compounds . Therefore, “4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester” could potentially be a subject of future research in these areas.

properties

IUPAC Name

ethyl 4-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-18(22)15-7-9-17(10-8-15)20-19(24)21-12-11-14-5-3-4-6-16(14)13-21/h3-10H,2,11-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXXILHYGZBBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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